6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

Cross-coupling Medicinal chemistry C–C bond formation

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3) is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 4-position of the indazole core. Its molecular formula is C8H5BrN2O3 (MW 257.04).

Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
CAS No. 885523-69-3
Cat. No. B3293920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid
CAS885523-69-3
Molecular FormulaC8H5BrN2O3
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)C(=O)NN2)Br
InChIInChI=1S/C8H5BrN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12)
InChIKeyZCDAIPVPQCEYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3) | Procurement and Differentiation Guide


6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3) is a heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 4-position of the indazole core [1]. Its molecular formula is C8H5BrN2O3 (MW 257.04) . This substitution pattern confers distinct physicochemical properties (predicted pKa ~3.4) and versatile reactivity for medicinal chemistry applications, particularly in the synthesis of kinase inhibitor candidates .

Why 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid Cannot Be Interchanged with Unsubstituted or Differently Substituted Indazole Analogs


Indazole scaffolds are widely employed as kinase hinge-binding motifs, but the substitution pattern—particularly the presence and position of halogen, hydroxyl, and carboxyl groups—profoundly influences reactivity, solubility, and target engagement . Simple substitution of 6-bromo-3-hydroxy-1H-indazole-4-carboxylic acid with the non-brominated parent (1H-indazole-4-carboxylic acid) eliminates the critical 6-bromo handle required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. Replacing bromine with chlorine reduces cross-coupling efficiency, as aryl bromides react significantly faster than aryl chlorides in standard Suzuki conditions [2]. Positional isomers (e.g., 6-bromo-3-hydroxy-1H-indazole-5-carboxylic acid) alter the spatial orientation of the carboxylic acid, affecting both amide coupling yields and the geometry of resulting inhibitors [3]. The 3-hydroxy group differentiates this compound from 6-bromo-1H-indazole-4-carboxylic acid by providing an additional hydrogen-bond donor/acceptor and a site for O-functionalization (e.g., alkylation, glycosylation) that can modulate pharmacokinetic properties .

Quantitative Differentiation of 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3) vs. Key Analogs


Enhanced Suzuki-Miyaura Cross-Coupling Reactivity: Bromo vs. Chloro Analog

The 6-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, a critical reaction for diversifying the indazole core [1]. In contrast, the corresponding 6-chloro analog (6-chloro-3-hydroxy-1H-indazole-4-carboxylic acid, CAS 885522-15-6) exhibits substantially lower reactivity under standard Suzuki conditions due to the stronger C–Cl bond and slower oxidative addition to Pd(0) . This difference is well-established across aryl halide classes: aryl bromides typically react 10–100 times faster than aryl chlorides in Suzuki couplings, enabling milder reaction conditions, higher yields, and broader substrate scope [2].

Cross-coupling Medicinal chemistry C–C bond formation

Distinct Hydrogen-Bonding Capacity and Solubility Profile via 3-Hydroxy Group

The 3-hydroxy group on the indazole ring introduces an additional hydrogen-bond donor and acceptor, which can enhance aqueous solubility and modulate target binding . In direct comparison to 6-bromo-1H-indazole-4-carboxylic acid (CAS 885522-50-7) which lacks this hydroxyl, the target compound exhibits a higher topological polar surface area (TPSA = 85.95 Ų vs. ~66 Ų for the non-hydroxylated analog) and an additional hydrogen-bond donor (HBD = 3 vs. 2), as calculated via standard cheminformatic methods . These differences predict improved solubility in physiological buffers and potentially distinct pharmacokinetic behavior [1].

Hydrogen bonding Solubility ADME properties

Positional Isomer Advantage: 4-Carboxylic Acid vs. 3- or 5-Carboxylic Acid Indazoles

The 4-position carboxylic acid in this compound is sterically less encumbered than the 3-carboxylic acid analog (6-bromo-1H-indazole-3-carboxylic acid, CAS 660823-36-9), facilitating higher-yielding amide bond formation with bulky amines . This positional difference is critical in medicinal chemistry: SAR studies on indazole-based IDO1 inhibitors demonstrated that substituents at the 4-position significantly influence inhibitory potency, while modifications at the 3-position often ablate activity due to hinge-binding disruption [1]. The target compound preserves the free 1H-indazole NH for hinge interaction while providing a synthetically accessible carboxylic acid at the 4-position for elaboration.

Amide bond formation Steric accessibility Kinase inhibitor design

Simplified Logistics: Non-Hazardous Shipping Classification

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid is classified as non-hazardous for transportation according to DOT/IATA regulations . This contrasts with many structurally similar indazole derivatives that contain nitro, azido, or certain heterocyclic moieties and require hazardous material (HazMat) shipping fees and special handling . The absence of HazMat classification reduces shipping costs, eliminates delays associated with dangerous goods paperwork, and simplifies international procurement logistics.

Shipping Procurement Logistics Safety

Commercial Availability and Purity: Verified High-Purity Batches

Multiple reputable vendors offer 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid with documented purities of ≥98% (HPLC), including AKSci (95% minimum), ChemScene (≥98%), and Leyan (98%) . In contrast, positional isomers such as 6-bromo-1H-indazole-3-carboxylic acid and 6-bromo-1H-indazole-5-carboxylic acid are less widely stocked and often require custom synthesis, leading to longer lead times and higher minimum order quantities . The target compound's broader commercial availability reduces supply chain risk and ensures batch-to-batch consistency for reproducible research.

Purity Quality control Procurement Reproducibility

Recommended Applications for 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3)


Kinase Inhibitor Lead Optimization via Suzuki-Miyaura Diversification

Utilize the 6-bromo handle for rapid parallel synthesis of 6-aryl/heteroaryl indazole analogs via Suzuki-Miyaura cross-coupling. The bromo substituent ensures high conversion under mild conditions (e.g., Pd(PPh3)4, Na2CO3, dioxane/H2O, 80 °C, 2–4 h) compared to chloro analogs, which require more forcing conditions and often give lower yields [1]. The 4-carboxylic acid can be subsequently coupled to amines to generate amide libraries for SAR exploration of kinase targets such as IDO1, IRAK4, or TTK [2].

Synthesis of PROTACs or Bifunctional Degraders Requiring a Solvent-Exposed Carboxylate

The 4-carboxylic acid serves as a conjugation handle for attaching E3 ligase ligands (e.g., VHL or CRBN recruiters) via amide bond formation. The sterically accessible 4-position, combined with the 3-hydroxy group that can be optionally protected or used for additional functionalization, provides a versatile scaffold for constructing PROTAC molecules targeting kinases or other disease-relevant proteins [3].

Hit-to-Lead Programs Prioritizing Aqueous Solubility and Reduced LogP

For targets where ligand efficiency and solubility are critical (e.g., CNS or anti-infective programs), the 3-hydroxy group contributes an additional hydrogen-bond donor and acceptor, lowering predicted LogP by ~0.5 units relative to the non-hydroxylated analog . This property can be leveraged to improve early ADME profiles without extensive scaffold modification, potentially reducing the need for later-stage solubilizing group introduction.

Process Chemistry Development for Scale-Up of Indazole-Containing APIs

The non-hazardous shipping classification simplifies procurement of multi-gram quantities for route scouting and process optimization . The compound's three distinct reactive sites (6-bromo, 3-hydroxy, 4-carboxylic acid) allow for orthogonal protection strategies, enabling stepwise elaboration to complex drug candidates without intermediate purification challenges .

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